molecular formula C23H23ClN2O B12901109 3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-20-5

3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12901109
CAS No.: 918646-20-5
M. Wt: 378.9 g/mol
InChI Key: VTHYVYASWXMFIM-UHFFFAOYSA-N
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Description

3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound belonging to the biquinoline family. This compound features a unique structure with two quinoline units linked together, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it might inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with one quinoline unit.

    Isoquinoline: Similar to quinoline but with a different nitrogen atom position.

    Biquinoline: Compounds with two linked quinoline units, similar to 3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one.

Uniqueness

3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific substitution pattern and the presence of both butyl and chloro groups.

Properties

CAS No.

918646-20-5

Molecular Formula

C23H23ClN2O

Molecular Weight

378.9 g/mol

IUPAC Name

3-butyl-5-chloro-3-methyl-1-quinolin-3-yl-4H-quinolin-2-one

InChI

InChI=1S/C23H23ClN2O/c1-3-4-12-23(2)14-18-19(24)9-7-11-21(18)26(22(23)27)17-13-16-8-5-6-10-20(16)25-15-17/h5-11,13,15H,3-4,12,14H2,1-2H3

InChI Key

VTHYVYASWXMFIM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC2=C(C=CC=C2Cl)N(C1=O)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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